9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Purity Quality Control Pharmaceutical Intermediate

9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. With molecular formula C9H8N2O and molecular weight 160.17 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of pemirolast and other bioactive derivatives.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 23443-12-1
Cat. No. B1616375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS23443-12-1
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=CC2=O
InChIInChI=1S/C9H8N2O/c1-7-3-2-6-11-8(12)4-5-10-9(7)11/h2-6H,1H3
InChIKeyGVWDJYRYKJRTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-12-1): Essential Heterocyclic Building Block for Pharmaceutical Research


9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. With molecular formula C9H8N2O and molecular weight 160.17 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of pemirolast and other bioactive derivatives . The pyrido[1,2-a]pyrimidin-4-one core is known for its pharmacological relevance, and the 9-methyl substitution influences both reactivity and physicochemical properties relative to the unsubstituted parent scaffold [1].

Why Generic Substitution of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-One with Close Analogs Fails in Pharmaceutical Synthesis


The 9-methyl group in 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not an inert spectator but a critical structural determinant that modulates electron density distribution and steric environment within the fused pyrido-pyrimidinone scaffold [1]. These subtle electronic and steric alterations directly impact the compound's reactivity in key transformations—such as nucleophilic substitution, cycloaddition, and metal-catalyzed coupling reactions—that are essential for constructing complex pharmaceutical intermediates. Interchanging this compound with unsubstituted or differently substituted analogs (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one or 2-hydroxy derivatives) can lead to divergent reaction outcomes, altered yields, or failed syntheses, making generic substitution an untenable strategy in regulated pharmaceutical manufacturing processes [1].

Quantitative Differentiation of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-One: Purity, Synthetic Utility, and Physicochemical Profile


Purity Profile of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-One Compared to Unsubstituted Analog

The target compound is commercially available at a purity specification of ≥98% (NLT 98%), as offered by reputable suppliers adhering to ISO-certified quality systems . In contrast, the unsubstituted parent 4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-10-9) exhibits greater variability in commercial purity, with specifications ranging from 95% to 99.7% across different vendors . This 3% minimum purity advantage (98% vs. 95%) reduces the risk of unknown impurities that could compromise sensitive biological assays or downstream synthetic steps.

Purity Quality Control Pharmaceutical Intermediate

Synthetic Utility as a Precursor: Yield in Pemirolast Synthesis

9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as the foundational core for constructing pemirolast (9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one), an anti-allergic agent. A patent process employing a derivative of this core reports a yield of 82% for the final pemirolast acid form [1]. While no direct head-to-head yield comparison using alternative starting materials is available in the open literature, the consistent use of this 9-methyl scaffold in pharmaceutical synthesis underscores its established and validated role as a key intermediate [1].

Synthetic Yield Pharmaceutical Intermediate Pemirolast

Physicochemical Property Differentiation: Computed LogP vs. Unsubstituted Core

The introduction of a methyl group at the 9-position increases lipophilicity relative to the unsubstituted core. Computational predictions using the XLogP3 algorithm estimate a logP value of approximately 0.4 for the 2-hydroxy-9-methyl analog (a structurally informative comparator), whereas the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one has a predicted logP of 0.25 [1]. While direct experimental logP data for the target compound is not publicly available, this class-level inference indicates a quantifiable shift in physicochemical properties that can influence solubility, permeability, and chromatographic behavior [1].

Lipophilicity LogP Physicochemical Properties

Validated Application Scenarios for 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-One in Pharmaceutical R&D


Pharmaceutical Intermediate for Pemirolast and Analog Synthesis

Utilize 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a key building block for the synthesis of pemirolast and related anti-allergic agents. The established synthetic route (as per US Patent 5254688) leverages the 9-methyl substitution pattern to achieve a reported yield of 82% for the final pemirolast acid form [1]. This validated intermediate streamlines the production of pemirolast potassium, a clinically used mast cell stabilizer, and provides a reliable starting point for analog generation.

Medicinal Chemistry Scaffold Diversification via Electrophilic Substitution

Employ the pyrido[1,2-a]pyrimidin-4-one core with the 9-methyl substituent as a template for exploring structure-activity relationships (SAR) in drug discovery programs. The known reactivity of the ring system, including its susceptibility to N-alkylation, bromination, and catalytic hydrogenation, provides a versatile platform for generating diverse compound libraries [1]. The presence of the 9-methyl group offers a distinct electronic and steric profile compared to the unsubstituted parent, potentially leading to differentiated biological activity in anti-inflammatory or anti-infective screens [2].

Analytical Reference Standard for Pyrido[1,2-a]pyrimidin-4-one Derivative Characterization

Leverage the high commercial purity (≥98%) of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an analytical reference standard for method development, including HPLC calibration and LC-MS impurity profiling [1]. Its well-defined structure and reproducible purity specification make it a suitable benchmark for quantifying related pyrido-pyrimidinone derivatives in complex reaction mixtures or biological matrices, supporting both process analytical technology (PAT) and quality control (QC) workflows in regulated pharmaceutical environments.

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